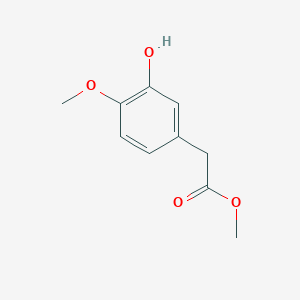

Methyl 3-hydroxy-4-methoxyphenylacetate

Description

Contextualization within Phenolic Ester Chemistry

Methyl 3-hydroxy-4-methoxyphenylacetate belongs to the broad class of organic compounds known as phenolic esters. These are characterized by an ester functional group attached to a phenol, a molecule containing a hydroxyl group bonded directly to an aromatic ring. The presence of both the phenolic hydroxyl group and the ester moiety imparts a unique combination of chemical properties and reactivity to these molecules.

Phenolic esters are prevalent in nature and are synthetically versatile, serving as intermediates in a wide array of chemical transformations. In medicinal chemistry, the esterification of phenolic compounds is a common strategy to create prodrugs, which can enhance the bioavailability and therapeutic efficacy of parent drug molecules. The ester linkage can be designed to be cleaved in vivo, releasing the active phenolic drug.

The specific structure of this compound, with its hydroxyl and methoxy (B1213986) substituents on the phenyl ring, influences its polarity, solubility, and potential for hydrogen bonding. These characteristics are crucial in determining its behavior in both chemical reactions and biological systems.

Table 1: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | methyl 2-(3-hydroxy-4-methoxyphenyl)acetate |

| CAS Number | 15964-81-5 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Appearance | Solid |

Historical Perspectives in Chemical and Biological Research

While specific historical documentation detailing the initial synthesis or isolation of this compound is not extensively prominent in early chemical literature, its scientific context is deeply rooted in the study of its structural isomers and parent compounds, particularly homovanillic acid and isohomovanillic acid. Research into these phenylacetic acid derivatives dates back to investigations into the metabolism of catecholamines, such as dopamine.

Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) was identified as a major metabolite of dopamine, and its detection became a significant tool in neuroscience and in the diagnosis of certain medical conditions. The study of its isomers, including the parent acid of the title compound, 3-hydroxy-4-methoxyphenylacetic acid (isohomovanillic acid), naturally followed as researchers sought to understand the structure-activity relationships of these compounds. Early synthetic efforts in this area were often focused on creating reference compounds for metabolic studies and exploring the chemical diversity of these naturally related structures.

Significance of this compound in Contemporary Scientific Inquiry

In modern research, this compound has gained significance primarily as a valuable synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an ester, makes it a versatile building block in the synthesis of more complex molecules.

A notable application of this compound is in the pharmaceutical industry. For instance, it has been utilized as a key starting material in the synthesis of Gefitinib, an anticancer drug used in the treatment of certain types of non-small cell lung cancer. caymanchem.com This synthetic route highlights the strategic importance of this compound in accessing complex and medicinally relevant molecular architectures.

Furthermore, research into the biological activities of related homovanillic acid esters suggests potential areas of investigation for this compound itself. For example, studies on various esters of homovanillic acid have explored their potential as inhibitors of intestinal fatty acid uptake, which could have implications for managing obesity. mdpi.comnih.gov While direct biological studies on this compound are less common, its structural similarity to these and other bioactive phenolic esters underscores its potential for future research in drug discovery and development.

Table 2: Research Applications of this compound and Related Compounds

| Compound/Class | Research Area | Significance |

|---|---|---|

| This compound | Organic Synthesis, Medicinal Chemistry | Key intermediate in the synthesis of the anticancer drug Gefitinib. caymanchem.com |

| Homovanillic Acid Esters | Biochemistry, Pharmacology | Investigated for their potential to inhibit intestinal fatty acid uptake. mdpi.comnih.gov |

| Phenolic Esters | Drug Discovery | Widely used as a prodrug strategy to improve the pharmacokinetic properties of therapeutic agents. |

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-(3-hydroxy-4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPRPUVYIZIMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Abundance and Isolation Methodologies

Discovery and Identification in Fungal Metabolomes (e.g., Gloeophyllum odoratum)

The fungus Gloeophyllum odoratum, a basidiomycete recognized by its distinct anise-like scent, is a known producer of a variety of volatile organic compounds. forestpests.eumycodb.fr While direct evidence for the presence of Methyl 3-hydroxy-4-methoxyphenylacetate in Gloeophyllum odoratum is not extensively documented in readily available literature, the production of phenylacetic acid and its derivatives is a known characteristic of many fungi. nih.gov The identification of such compounds in fungal cultures typically involves advanced analytical techniques.

The general workflow for identifying volatile and semi-volatile metabolites like this compound from fungal cultures involves the extraction of the fungal biomass or the culture medium, followed by chromatographic separation and spectroscopic analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful tool for the identification of such compounds in the complex aromatic profiles of fungi. pan.olsztyn.pl The process would involve the extraction of the fungal material with a suitable organic solvent, followed by the injection of the extract into the GC-MS system. The compound would be identified by comparing its mass spectrum and retention time with that of a known standard.

While the specific discovery of this compound in Gloeophyllum odoratum is not detailed in the available search results, the presence of other hydroxyphenylacetic acid derivatives in various fungi, such as Penicillium species, has been established through extensive spectroscopic analysis, including 1D and 2D NMR and high-resolution electrospray ionization mass spectrometry (HRESIMS). mdpi.com

Occurrence in Botanical Sources and Related Natural Products

The occurrence of this compound in the plant kingdom is not as well-documented as its potential presence in fungal species. Phenylacetic acid and its derivatives are known to be plant growth regulators and are found in a variety of plants. nih.govfrontiersin.org However, specific reports on the isolation of this compound from botanical sources are scarce in the reviewed literature.

It is important to note that the related compound, 3-hydroxy-4-methoxyphenyllactic acid, has been identified in plants. hmdb.ca This suggests that the metabolic pathways for the synthesis of similar structures exist within the plant kingdom, and it is plausible that this compound may be present in some plant species, albeit not yet widely reported. Further research and more sensitive analytical techniques may lead to its identification in various botanical sources in the future.

Extraction and Purification Techniques from Complex Natural Matrices

The isolation and purification of this compound from natural sources, such as fungal cultures or potential plant tissues, would involve a multi-step process tailored to the chemical properties of the compound and the nature of the matrix. These techniques are designed to separate the target molecule from a multitude of other compounds present in the crude extract.

Extraction:

The initial step involves the extraction of the compound from the natural source. The choice of solvent is crucial and is typically based on the polarity of the target molecule. For a moderately polar compound like this compound, a range of organic solvents could be employed.

Commonly used extraction techniques for phenolic compounds from natural sources include:

Solvent Extraction: This is a conventional method involving the use of solvents like methanol (B129727), ethanol, or ethyl acetate (B1210297) to dissolve the target compounds from the solid matrix. nih.govnih.gov Mixtures of these solvents with water are often used to optimize extraction efficiency. researchgate.net

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which can accelerate the extraction process and improve yields. nih.gov

Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to disrupt the cell walls of the natural material, enhancing the release of the target compounds into the solvent.

Purification:

Following extraction, the crude extract contains a complex mixture of compounds. Purification is therefore a critical step to isolate this compound. Chromatographic techniques are the cornerstone of this process.

Key purification methods include:

Column Chromatography: This is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or C18 reversed-phase silica). A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds at different rates based on their affinity for the stationary phase. For a compound of intermediate polarity, a gradient elution from a non-polar solvent to a more polar solvent on a normal-phase column, or the reverse on a reversed-phase column, would likely be effective. A methanol-water solvent system is often used for the separation of similar compounds on a C18 column. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It is often used as a final polishing step to obtain a highly pure compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile (B52724) is a common setup for the purification of phenolic compounds. mdpi.com The separation can be monitored using a UV detector.

The following table provides a summary of the techniques that would be applicable for the extraction and purification of this compound from a natural matrix.

| Technique | Principle | Typical Solvents/Phases | Relevance for this compound |

| Extraction | |||

| Solvent Extraction | Differential solubility of compounds in a solvent. | Methanol, Ethanol, Ethyl Acetate, Water mixtures | Effective for extracting moderately polar compounds from solid matrices. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample. | Methanol, Ethanol | Faster extraction with potentially higher yields compared to conventional methods. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls. | Methanol, Ethanol | Enhances extraction efficiency by improving solvent penetration. |

| Purification | |||

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Stationary Phase: Silica Gel, C18; Mobile Phase: Hexane/Ethyl Acetate gradient (Normal Phase), Methanol/Water gradient (Reversed Phase) | A standard and effective method for the initial purification of the crude extract. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation under pressure. | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water or Methanol/Water gradient | Ideal for the final purification step to achieve high purity. |

Chemical Synthesis and Derivatization Strategies

Established Synthetic Pathways for Methyl 3-hydroxy-4-methoxyphenylacetate

Traditional synthetic routes to this compound primarily rely on the functionalization of readily available precursors through well-established reactions like esterification.

One common strategy involves the simultaneous or sequential alkylation of both the hydroxyl and carboxyl groups of a phenolic carboxylic acid precursor. For instance, a process for preparing aromatic methyl methoxycarboxylates can be adapted for this synthesis. This typically involves reacting a hydroxybenzoic acid, such as 3-hydroxy-4-methylbenzoic acid, with a methylating agent like dimethyl sulphate in the presence of a base such as potassium hydroxide. google.com This method achieves both etherification of the phenolic hydroxyl group and esterification of the carboxylic acid group in a single process.

Another key phenolic precursor is methyl 3-hydroxy-4-methoxybenzoate. This compound can be utilized as a starting material for more complex molecules. For example, in a multi-step synthesis, the phenolic hydroxyl group of methyl 3-hydroxy-4-methoxybenzoate was alkylated using 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate in DMF to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate with a high yield. mdpi.comnih.gov This initial modification of the phenolic group demonstrates a common strategy for building more complex derivatives from a simple esterified precursor.

Table 1: Example of Phenolic Precursor Modification

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃, DMF | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7% | mdpi.comnih.gov |

The most direct route to this compound is the esterification of its corresponding carboxylic acid, 2-(3-Hydroxy-4-methoxyphenyl)acetic acid (an isomer of homovanillic acid). This transformation can be achieved using several standard esterification methods.

Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid or anhydrous HCl), is a classic approach. commonorganicchemistry.com Alternatively, for substrates that may be sensitive to strong acids, other methods can be employed. Alkylation with methyl iodide (MeI) or dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a base provides another effective route to the methyl ester. commonorganicchemistry.com A two-step process, involving the conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) followed by reaction with methanol, is also a viable and common laboratory method. commonorganicchemistry.com

A general procedure for the esterification of related phenolic acids, such as homovanillic acid, involves reacting the acid with an alkyl bromide in the presence of sodium carbonate and a catalytic amount of potassium iodide in a solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com This method can be directly applied to synthesize the target compound by using methyl bromide or a similar methylating agent.

Table 2: Common Esterification Methods for Carboxylic Acids

| Method | Key Reagents | General Applicability | Reference |

|---|---|---|---|

| Fischer Esterification | Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Good for simple, acid-stable substrates. | commonorganicchemistry.com |

| Alkylation | Methyl Iodide or Dimethyl Sulfate, Base | Useful alternative to acidic conditions. | commonorganicchemistry.com |

| Acid Chloride Formation | 1) SOCl₂ or Oxalyl Chloride; 2) Methanol | Two-step process, often high-yielding. | commonorganicchemistry.com |

Advanced Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These principles are being applied to the synthesis of fine chemicals like this compound.

Transesterification is a process where the ester group of a compound is exchanged with another. This method is particularly useful for preparing a series of ester analogues from a single, readily available ester, such as the methyl ester. For example, this compound could be converted to ethyl, propyl, or other alkyl esters by reacting it with the corresponding alcohol (ethanol, propanol, etc.) in the presence of an acid or base catalyst. Enzymatic transesterification, using lipases, offers a milder and often more selective alternative to chemical catalysts for creating diverse ester derivatives. medcraveonline.com This approach is valuable for generating a library of related compounds for SAR studies without needing to synthesize each carboxylic acid precursor individually.

Green chemistry principles aim to reduce or eliminate the use of hazardous substances in chemical processes. researchgate.net For the synthesis of this compound, this could involve several approaches. One method is the use of solvent-free or solid-state reactions, such as synthesis by grinding. scitepress.org Reacting 2-(3-Hydroxy-4-methoxyphenyl)acetic acid with a solid methylating agent in a mortar and pestle could potentially form the desired ester with minimal solvent waste. Another green approach involves using water as a reaction medium, which is a significant improvement over volatile organic solvents. researchgate.net The development of solid acid catalysts to replace corrosive liquid acids like sulfuric acid in Fischer esterification would also represent a significant green advancement, allowing for easier catalyst separation and recycling.

Chemical Derivatization and Analogue Preparation for Structure-Activity Relationship Studies

This compound and its precursors are valuable starting points for synthesizing more complex molecules to probe structure-activity relationships (SAR). SAR studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound.

The functional groups on the molecule—the phenolic hydroxyl, the methoxy (B1213986) group, and the methyl ester—are all amenable to chemical modification. For instance, the synthesis of the anticancer drug Gefitinib has been reported starting from methyl 3-hydroxy-4-methoxybenzoate, a closely related precursor. mdpi.comnih.gov The synthesis begins with the alkylation of the phenolic hydroxyl group, which is then followed by a series of reactions including nitration, reduction, cyclization, and amination to build the final complex quinazoline (B50416) structure. mdpi.comnih.gov This demonstrates how the simple phenylacetate (B1230308) core can be elaborated into a potent pharmaceutical agent.

Derivatization can explore the importance of each functional group.

Phenolic -OH: Can be converted to various ethers or esters to probe the necessity of the hydrogen bond donor capability.

Methoxy -OCH₃: Can be demethylated to a catechol or replaced with other alkoxy groups to investigate steric and electronic effects.

Ester -COOCH₃: Can be hydrolyzed to the carboxylic acid or converted to a wide range of amides or other esters to modify the compound's polarity, solubility, and hydrogen bonding potential.

These modifications allow researchers to systematically map the chemical features required for a desired biological effect, as seen in SAR studies of novel analgesics where the 3-methoxyphenyl (B12655295) moiety is a key component. nih.gov

Benzylation and Related Protecting Group Strategies

In multi-step organic synthesis, the selective protection of functional groups is a fundamental strategy to prevent unwanted side reactions. numberanalytics.com For a molecule like this compound, the phenolic hydroxyl group is acidic and nucleophilic, necessitating protection during certain chemical transformations. Benzyl (B1604629) ethers are a common choice for protecting hydroxyl groups due to their stability across a wide range of reaction conditions and the relative ease of their removal through methods like catalytic hydrogenolysis. wikipedia.org

The standard procedure for the benzylation of a phenolic hydroxyl involves the use of a benzyl halide, typically benzyl bromide (BnBr), in the presence of a non-nucleophilic base. The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the phenolic hydroxyl to form a more nucleophilic phenoxide ion, which then displaces the bromide from benzyl bromide in an SN2 reaction to form the benzyl ether.

While specific literature on the benzylation of this compound is not extensively detailed, a related alkylation strategy has been reported for a structurally similar compound, methyl 3-hydroxy-4-methoxybenzoate. In a synthesis protocol, this compound was alkylated using 1-bromo-3-chloropropane and potassium carbonate in dimethylformamide (DMF) to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate in high yield. mdpi.com This reaction demonstrates a typical Williamson ether synthesis on this phenolic scaffold, a strategy directly applicable to benzylation by substituting the alkyl halide with benzyl bromide.

Table 1: Example of Hydroxyl Group Alkylation on a Related Phenylacetate Scaffold mdpi.com

| Starting Material | Reagents | Product | Yield |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃, DMF | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7% |

Note: The data is derived from a study on a closely related benzoate (B1203000) structure, illustrating a generalizable alkylation method for the phenolic hydroxyl group. The source for this specific synthesis has been retracted, but the chemical transformation itself represents a standard and valid synthetic methodology.

Preparation of Homovanillic Acid Esters with Varied Side Chains

Modification of the ester group of this compound is a direct route to creating a library of derivatives with varied side chains. These modifications can be achieved either through transesterification of the existing methyl ester or by direct esterification of the parent carboxylic acid, 3-hydroxy-4-methoxyphenylacetic acid (isohomovanillic acid).

Direct esterification of the carboxylic acid is a widely used and versatile method. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid (like sulfuric acid), is a common approach. nih.gov This method allows for the introduction of a wide variety of ester side chains by simply changing the alcohol used in the reaction. For instance, reacting isohomovanillic acid with different α,ω-diols (e.g., ethane-1,2-diol, butane-1,4-diol) would yield a series of hydroxyalkyl esters with increasing chain lengths. nih.gov In such syntheses, the alcohol can be used in large excess to serve as both the reagent and the solvent, driving the reaction equilibrium toward the product. nih.gov

A study focused on various hydroxyphenylacetic acids demonstrated the synthesis of novel hydroxyalkyl esters by treating the acids with a 30-fold molar excess of an α,ω-diol and catalytic sulfuric acid at 90 °C. nih.gov This robust methodology yielded the desired esters in good to excellent yields (60–96%) and is directly applicable to the synthesis of isohomovanillic acid esters. nih.gov This strategy provides a straightforward path to derivatives with side chains of varying lengths and functionalities, which can be used to modulate properties such as lipophilicity.

Table 2: General Scheme for Fischer Esterification of Isohomovanillic Acid

| Reactant 1 | Reactant 2 (Alcohol, R-OH) | Conditions | Product |

| 3-hydroxy-4-methoxyphenylacetic acid | Ethanol | H₂SO₄ (cat.), Heat | Ethyl 3-hydroxy-4-methoxyphenylacetate |

| 3-hydroxy-4-methoxyphenylacetic acid | Butan-1-ol | H₂SO₄ (cat.), Heat | Butyl 3-hydroxy-4-methoxyphenylacetate |

| 3-hydroxy-4-methoxyphenylacetic acid | Butane-1,4-diol | H₂SO₄ (cat.), Heat | 4-hydroxybutyl 3-hydroxy-4-methoxyphenylacetate |

| 3-hydroxy-4-methoxyphenylacetic acid | Octan-1-ol | H₂SO₄ (cat.), Heat | Octyl 3-hydroxy-4-methoxyphenylacetate |

This table illustrates the versatility of the Fischer esterification for creating a variety of esters from the parent carboxylic acid by selecting different alcohols.

Other modern esterification methods can also be employed, including those that use milder conditions to accommodate sensitive functional groups elsewhere in the molecule. researchgate.net The selection of the synthetic method—be it acid-catalyzed esterification, transesterification, or coupling-agent-mediated reactions—provides chemists with a flexible toolkit for creating a diverse range of esters from this compound or its parent acid.

Biological Activities and Mechanistic Investigations in Vitro/non Clinical Models

Effects on Cellular Models: Investigations in Non-Human Cell Lines

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a well-established in vitro model that mimics the intestinal barrier. When differentiated, these cells exhibit many of the morphological and functional characteristics of small intestinal enterocytes, including the expression of brush border enzymes and transporters involved in nutrient absorption. researchgate.netosti.gov One of the key functions of the small intestine is the absorption of dietary fats, a process mediated by fatty acid transporters.

While direct studies on the effect of Methyl 3-hydroxy-4-methoxyphenylacetate on fatty acid uptake in Caco-2 cells are not available, research on this cell line has elucidated the general mechanisms of fatty acid absorption. nih.govnih.gov Studies have shown that the uptake of long-chain fatty acids by Caco-2 cells is a protein-mediated process. researchgate.net Given that various phenolic compounds can modulate cellular transport processes, it is plausible that this compound could influence the activity of fatty acid transporters, though this remains to be experimentally verified.

Table 1: Caco-2 Cell Line Characteristics for Intestinal Absorption Studies

| Characteristic | Description | Relevance to Fatty Acid Uptake |

|---|---|---|

| Origin | Human colorectal adenocarcinoma | Models human intestinal epithelium. |

| Differentiation | Forms polarized monolayers with tight junctions and microvilli. | Mimics the barrier and absorptive functions of the small intestine. osti.gov |

| Transporter Expression | Expresses various nutrient transporters, including those for fatty acids. | Allows for the study of specific mechanisms of fatty acid absorption. nih.gov |

The MCF-7 cell line is a widely used in vitro model for estrogen receptor-positive breast cancer. researchgate.net Research on the effects of various phenolic compounds on MCF-7 cells has demonstrated a range of activities, including anti-proliferative and pro-apoptotic effects. For instance, other phenolic compounds have been shown to induce apoptosis and affect cell viability in MCF-7 cells. mdpi.combiomedpharmajournal.orgdovepress.com

Direct experimental data on the effects of this compound on MCF-7 or other breast cancer cell lines are currently lacking. However, the structural similarity to other biologically active phenolic compounds suggests that it could potentially exert cytotoxic or anti-proliferative effects on cancer cells. nih.gov Further investigation is required to determine if this compound shares these anti-cancer properties.

Enzyme Inhibition Studies

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comnih.gov Overproduction of uric acid can lead to hyperuricemia and gout. Consequently, inhibitors of xanthine oxidase are of significant therapeutic interest.

Numerous studies have demonstrated that various phenolic compounds, including flavonoids and phenolic acids, can inhibit xanthine oxidase activity. mdpi.comnih.govmdpi.com The inhibitory potential of these compounds is often attributed to their ability to interact with the active site of the enzyme. Although this compound has not been directly tested for its xanthine oxidase inhibitory activity, its phenolic structure suggests that it may possess such properties. The presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring could contribute to its interaction with the enzyme.

Table 2: Examples of Phenolic Compounds with Xanthine Oxidase Inhibitory Activity

| Compound Class | Example Compound | Source |

|---|---|---|

| Flavonoids | Acacetin | nih.gov |

| Phenolic Acids | Chlorogenic acid | mdpi.commdpi.com |

| Flavonols | Quercetin | mdpi.com |

Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce biologically active lipids, such as leukotrienes and lipoxins. These enzymes play a role in inflammatory processes, and their inhibition is a target for anti-inflammatory therapies.

While there is no direct evidence for the lipoxygenase inhibitory activity of this compound, some phenylacetic acid esters and related compounds have been investigated as potential lipoxygenase inhibitors. nih.gov The structural features of these compounds, including the phenylacetic acid backbone, may contribute to their ability to interact with the active site of lipoxygenase. Further research is needed to ascertain whether this compound exhibits similar inhibitory effects.

Broader Biological Activity Classifications (Derived from Related Compounds)

The biological activities of this compound can be inferred from the broader classes of compounds to which it belongs: phenolic compounds and phenylacetic acid esters.

Phenolic Compounds: This large and diverse group of plant secondary metabolites is known for a wide range of biological activities. researchgate.netresearchgate.net Many phenolic compounds exhibit antioxidant properties due to their ability to scavenge free radicals. mdpi.com They have also been associated with anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netscilit.com The presence of the phenolic hydroxyl group in this compound suggests it may share in these antioxidant and related biological activities.

Phenylacetic Acid Esters: Esters of phenylacetic acid are found in various natural sources and have been investigated for their biological properties. mdpi.com Depending on the specific substitutions on the phenyl ring and the nature of the ester group, these compounds can exhibit a range of activities, including antimicrobial and anti-inflammatory effects. nih.gov Some have also been explored as intermediates in the synthesis of pharmaceuticals. google.com The general structure of this compound fits within this class, suggesting potential for similar biological activities.

Table 3: Compound Name Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 4-hydroxy-3-methoxyphenylacetate |

| Acacetin |

| Chlorogenic acid |

| Quercetin |

| Hypoxanthine |

| Xanthine |

Receptor-Ligand Interactions and Chemosensory Studies

In the context of chemosensory studies, while sensory evaluation is excluded, it is noteworthy that phenylacetic acid and its esters are known for their distinct odors. perfumerflavorist.com 2-Phenylacetic acid, for example, has an intense honey-like aroma. perfumerflavorist.com This suggests that these molecules can interact with olfactory receptors. The study of such interactions at a molecular level, for instance through receptor binding assays or computational modeling with specific olfactory receptors, could provide valuable information on the chemosensory properties of this compound. However, at present, there is a lack of non-sensory chemosensory data for this specific compound.

Structure Activity Relationship Sar Elucidation

Analysis of Methyl 3-hydroxy-4-methoxyphenylacetate Structural Motifs Influencing Bioactivity

The bioactivity of this compound is primarily influenced by three key structural motifs: the catechol-like moiety (3-hydroxy-4-methoxy substitution pattern), the methyl ester group, and the acetic acid side chain. The phenolic hydroxyl and methoxy (B1213986) groups are particularly significant in conferring antioxidant properties to the molecule. nih.govresearchgate.net The hydrogen-donating ability of the phenolic hydroxyl group is central to its radical scavenging activity. nih.gov The presence of an electron-donating methoxy group at the para position relative to the acetic acid side chain can enhance this antioxidant capacity. nih.gov

The methyl ester group, while influencing the compound's lipophilicity and cell membrane permeability, can also be a site for metabolic modification, potentially leading to the formation of the corresponding carboxylic acid, which may exhibit different biological activities. The acetic acid side chain provides a degree of conformational flexibility, allowing the molecule to adopt various orientations when interacting with biological receptors or enzymes.

A summary of the key structural motifs and their generally accepted influence on the bioactivity of phenolic compounds is presented in the table below.

| Structural Motif | Position | Generally Accepted Influence on Bioactivity |

| Hydroxyl Group | C3 | Crucial for antioxidant activity through hydrogen donation. nih.gov |

| Methoxy Group | C4 | Enhances antioxidant activity; influences electronic properties of the phenyl ring. nih.gov |

| Methyl Ester | Side Chain | Affects lipophilicity, membrane permeability, and metabolic stability. |

| Acetic Acid Side Chain | C1 | Provides conformational flexibility and a potential point of interaction with biological targets. |

Impact of Functional Group Modifications on Biological Efficacy

Modification of the functional groups on this compound can significantly alter its biological efficacy. The number and position of hydroxyl and methoxy groups on the phenyl ring are critical determinants of its antioxidant potential. nih.govresearchgate.net For instance, an increase in the number of hydroxyl groups generally leads to enhanced antioxidant activity. nih.gov The relative position of these groups also plays a crucial role; for example, ortho- and para-hydroxyl groups can stabilize the resulting phenoxy radical through resonance, thereby increasing antioxidant efficacy.

Alterations to the methyl ester group, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, would change the compound's polarity and hydrogen bonding capabilities, which in turn could affect its interaction with biological targets and its pharmacokinetic properties. Elongating or branching the acetic acid side chain could also impact bioactivity by altering the molecule's shape and flexibility.

The following table outlines the predicted impact of various functional group modifications on the biological efficacy of this compound, based on general principles observed in related phenolic compounds.

| Modification | Predicted Impact on Biological Efficacy | Rationale |

| Addition of a second hydroxyl group | Potential increase in antioxidant activity. | Increased hydrogen-donating capacity. nih.gov |

| Removal of the hydroxyl group | Likely decrease in antioxidant activity. | Loss of the primary radical scavenging group. nih.gov |

| Shifting the methoxy group position | Alteration of electronic properties and antioxidant potential. | The position of electron-donating groups affects radical stability. researchgate.net |

| Hydrolysis of the methyl ester to a carboxylic acid | Changes in solubility, polarity, and potential for new biological interactions. | Introduction of a charged group can alter target binding and pharmacokinetics. |

| Conversion of the methyl ester to an amide | Altered hydrogen bonding capacity and lipophilicity. | Amides can form different hydrogen bond networks compared to esters. |

Computational Approaches in SAR Studies (e.g., Molecular Docking)

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are valuable tools for elucidating the SAR of compounds like this compound. nih.govnih.gov Molecular docking simulations can predict the binding orientation and affinity of the molecule within the active site of a biological target, such as an enzyme or receptor. This information can help to rationalize the observed biological activity and guide the design of more potent analogs. For instance, docking studies could reveal key hydrogen bonds or hydrophobic interactions between the hydroxyl and methoxy groups of the compound and the amino acid residues of a target protein.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By analyzing a set of molecules with varying functional groups and their corresponding biological activities, a QSAR model can be developed to predict the activity of new, untested compounds. For this compound, a QSAR study could involve synthesizing a library of derivatives with different substituents on the phenyl ring and the ester group, and then correlating their physicochemical properties (e.g., lipophilicity, electronic parameters) with their measured biological activity.

An example of parameters often considered in molecular docking and QSAR studies for phenolic compounds is provided in the table below.

| Computational Approach | Key Parameters | Application to this compound |

| Molecular Docking | Binding energy, hydrogen bond interactions, hydrophobic interactions, binding pose. | Predicting the interaction with specific biological targets to understand its mechanism of action. |

| QSAR | Lipophilicity (logP), electronic descriptors (e.g., Hammett constants), steric parameters (e.g., molar refractivity). | Developing a predictive model for the bioactivity of novel derivatives based on their structural features. nih.gov |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods provide fundamental information about the molecular structure of Methyl 3-hydroxy-4-methoxyphenylacetate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of this compound, offering detailed insights into the carbon-hydrogen framework.

¹H-NMR (Proton NMR) analysis reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the proton spectrum exhibits characteristic signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the methoxy (B1213986) protons, the ester methyl protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

¹³C-NMR (Carbon-13 NMR) spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, the methoxy carbon, and the ester methyl carbon. The chemical shifts in ¹³C-NMR are also reported in ppm.

Based on established chemical shift principles and data from structurally similar compounds, the predicted NMR data are as follows:

| Predicted ¹H-NMR Spectral Data | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ (Ester) | ~3.70 | Singlet (s) | 3H |

| -OCH₃ (Aromatic) | ~3.85 | Singlet (s) | 3H |

| -CH₂- | ~3.55 | Singlet (s) | 2H |

| Ar-H | ~6.7-6.9 | Multiplet (m) | 3H |

| Ar-OH | ~5.6-5.8 | Broad Singlet (br s) | 1H |

| Predicted ¹³C-NMR Spectral Data | |

|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O | ~172 |

| Ar-C (quaternary) | ~146, ~145, ~127 |

| Ar-CH | ~122, ~115, ~112 |

| -OCH₃ (Aromatic) | ~56 |

| -OCH₃ (Ester) | ~52 |

| -CH₂- | ~41 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. sielc.com

Standard Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), can identify this compound based on its molecular ion peak and characteristic fragmentation pattern. The molecular ion ([M]⁺) peak would appear at an m/z corresponding to its molecular weight (196.20 g/mol ). nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass of this compound (C₁₀H₁₂O₄) is 196.07355886 Da. nih.gov HRMS can confirm this composition with high precision, distinguishing it from other isobaric compounds.

The fragmentation pattern in electron ionization (EI) mass spectrometry is key to structural confirmation. A primary fragmentation involves the benzylic cleavage, leading to the formation of a stable tropylium-like ion.

| Characteristic Mass Spectrometry Data | |

|---|---|

| m/z | Interpretation |

| 196 | Molecular Ion [M]⁺ |

| 137 | Fragment from benzylic cleavage [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The resulting spectrum provides a "fingerprint" of the molecule. For this compound, the key functional groups give rise to characteristic absorption bands.

| Key Infrared (IR) Absorption Bands | ||

|---|---|---|

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3500 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~2950-3050 | C-H Stretch | Aromatic & Aliphatic |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1500-1600 | C=C Stretch | Aromatic Ring |

| ~1200-1280 | C-O Stretch | Aryl Ether & Ester |

Chromatographic Methods for Isolation, Identification, and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures, identifying it based on its retention behavior, and assessing its purity.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. nih.gov For analysis, the compound is vaporized and separated on a capillary column.

The analysis of phenolic esters often requires derivatization (e.g., silylation) to increase volatility and improve peak shape, especially for the hydroxyl group. biorxiv.org However, the methyl ester itself is often sufficiently volatile for direct analysis.

| Typical Gas Chromatography (GC) Conditions | |

|---|---|

| Parameter | Condition |

| Column | Capillary column, e.g., DB-5 (phenyl methyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness researchgate.net |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10-20°C/min to 300°C, hold for 5 min rsc.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. Reversed-phase HPLC is the most common mode for separating moderately polar compounds like this compound. sielc.com

In this method, a polar mobile phase is used with a nonpolar stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is typically achieved using a UV-Vis detector, set at a wavelength where the aromatic ring shows strong absorbance (e.g., ~280 nm).

| Typical High-Performance Liquid Chromatography (HPLC) Conditions | |

|---|---|

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) (or Methanol) and water, often with an acid modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) sielc.com |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

| Detection | UV-Vis Detector at ~280 nm |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a versatile and rapid method for the qualitative assessment of this compound, often used to monitor reaction progress, identify the compound in a mixture, and determine its purity. The technique relies on the differential partitioning of the analyte between a stationary phase, typically silica (B1680970) gel, and a mobile phase.

For the analysis of this compound, a common stationary phase is a TLC plate coated with silica gel 60 F254. The separation of phenolic compounds, such as the target analyte, is often achieved using a mobile phase consisting of a mixture of solvents with varying polarities. A representative solvent system could be a combination of a non-polar solvent like chloroform (B151607) or ethyl acetate (B1210297) with a more polar solvent and an acidic modifier to improve spot shape. For instance, a mobile phase of chloroform:ethyl acetate:formic acid in a 5:4:1 ratio has been used for the separation of phenolic compounds. scienceopen.com

Visualization of the separated spots on the TLC plate can be achieved under UV light at 254 nm, where the fluorescent indicator in the silica gel allows the compound to appear as a dark spot. mdpi.com The retention factor (Rƒ), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter for a given compound in a specific TLC system. While the exact Rƒ value is dependent on the specific experimental conditions, an illustrative example is provided in the table below.

Interactive Table 1: Exemplary TLC Parameters for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Chloroform:Ethyl Acetate:Formic Acid (5:4:1, v/v/v) |

| Visualization | UV light at 254 nm |

| Exemplary Rƒ Value | 0.58 |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful tool for the definitive identification and quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

A typical GC-MS analysis of this compound would involve a capillary column such as an RXi-5-Sil MS. nih.gov The oven temperature would be programmed to start at a lower temperature and gradually increase to ensure the separation of the analyte from other components in the sample. Electron Ionization (EI) is a common ionization technique used in GC-MS, which bombards the analyte molecules with high-energy electrons, causing fragmentation.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak (the intact molecule with one electron removed) and various fragment ions. The fragmentation pattern of this compound is expected to show characteristic losses, such as the loss of the methoxy group (-OCH3) or the carbomethoxy group (-COOCH3). The molecular weight of this compound is 196.20 g/mol , and its molecular ion peak would be observed at an m/z of 196. nih.gov

Interactive Table 2: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC Column | RXi-5-Sil MS (30m x 0.25mm, 0.25µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 70°C (1 min), ramp at 10°C/min to 280°C (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-550 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that is particularly advantageous for the analysis of less volatile or thermally labile compounds. In LC-MS, the separation is achieved through liquid chromatography, followed by detection with a mass spectrometer.

For the analysis of phenolic compounds like this compound, a reversed-phase HPLC column, such as a Poroshell-120 EC-C18, is often employed. nih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation.

Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS that allows for the analysis of intact molecules with minimal fragmentation. For phenolic compounds, ESI in the negative ion mode is often preferred as it can readily deprotonate the hydroxyl group, leading to the formation of the [M-H]⁻ ion. nih.govresearchgate.net This would result in a prominent peak at an m/z of 195 for this compound.

Interactive Table 3: Representative LC-MS Parameters for the Quantification of this compound

| Parameter | Value |

| LC Column | Poroshell-120 EC-C18 (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) |

| Monitored Ion (m/z) | 195 [M-H]⁻ |

Biosynthetic Pathways and Biotransformation Studies

Proposed Biogenesis of Methyl 3-hydroxy-4-methoxyphenylacetate in Microorganisms

The microbial synthesis of this compound is believed to originate from primary metabolic pathways, primarily the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. biocloud.netnih.govnih.gov While a complete, linear biosynthetic pathway for this specific ester has not been fully elucidated in a single microorganism, a plausible route can be constructed based on known microbial enzymatic capabilities.

The proposed pathway likely commences with L-tyrosine, an aromatic amino acid synthesized via the shikimate pathway. nih.govnih.gov L-tyrosine can undergo hydroxylation to form L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by tyrosinase enzymes found in various microorganisms, including the yeast Yarrowia lipolytica and the bacterium Penicillium jensenii. nih.gov

Following the formation of L-DOPA, the pathway diverges to form the phenylacetic acid backbone. One potential route involves a series of reactions including transamination, decarboxylation, and oxidation, similar to the catabolism of aromatic amino acids. researchgate.net Alternatively, gut bacteria have been shown to metabolize L-DOPA to dopamine, which can then be further converted. nih.govbiocodexmicrobiotainstitute.com

The key intermediate, 3,4-dihydroxyphenylacetic acid (DOPAC), is a known metabolite of dopamine. wikipedia.orgwikipedia.org The formation of the core structure of this compound would then proceed through sequential hydroxylation and methylation reactions. However, the precise order of these steps can vary between different microbial species.

One possibility is the O-methylation of DOPAC at the 4-hydroxyl group to yield homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), followed by hydroxylation at the 3-position. Conversely, methylation could occur after the hydroxylation steps. Microbial catechol-O-methyltransferases (COMTs) are well-characterized enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. nih.govasm.orgresearchgate.net These enzymes exhibit regioselectivity, meaning they can specifically methylate either the meta or para hydroxyl group. nih.gov

The final step in the proposed biogenesis is the esterification of the carboxylic acid group of 3-hydroxy-4-methoxyphenylacetic acid with methanol (B129727) to form the methyl ester. While direct evidence for a specific methyltransferase for this reaction is scarce, microbial systems are known to possess a wide array of esterases and lipases capable of catalyzing such esterification reactions. jocpr.com

Enzymatic Transformations and Metabolite Formation in Non-Human Biological Systems

Studies in non-human biological systems, particularly using bacterial enzymes, have shed light on the enzymatic transformations that are relevant to the synthesis and metabolism of derivatives of this compound. Flavin-dependent monooxygenases are a key class of enzymes capable of hydroxylating aromatic compounds. nih.gov For instance, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H), a two-component flavin-dependent monooxygenase found in bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, catalyzes the ortho-hydroxylation of 4-hydroxyphenylacetate to produce 3,4-dihydroxyphenylacetate (DOPAC). mdpi.comnih.govsemanticscholar.org This enzymatic reaction is crucial as it introduces the catechol structure necessary for subsequent methylation.

The versatility of these monooxygenases has been demonstrated through protein engineering. For example, engineered 4HPA3Hs from Pseudomonas aeruginosa have been successfully used to catalyze the ortho-hydroxylation of ferulic acid to 5-hydroxyferulic acid. nih.gov This highlights the potential of these enzymes to act on a variety of phenolic substrates, including precursors to this compound.

Furthermore, cytochrome P450 monooxygenases in fungi are known to be involved in a wide range of hydroxylation reactions in both primary and secondary metabolism. nih.govresearchgate.net These enzymes could potentially play a role in the hydroxylation steps of the biosynthetic pathway.

Regarding methylation, bacterial catechol-O-methyltransferases (COMTs) have been characterized for their ability to methylate catechol substrates. The bacterial MxSafC from Myxococcus species exhibits regioselectivity for either para or meta methylation depending on the substrate. nih.gov Another example is SafC, a catechol 4-O-methyltransferase involved in saframycin biosynthesis, which specifically methylates the 4'-hydroxyl group of L-DOPA. asm.org These enzymes are critical for the formation of the methoxy (B1213986) group at the 4-position of the target molecule.

The table below summarizes key enzymatic transformations relevant to the formation of the core structure of this compound.

| Enzyme Class | Specific Enzyme (Source Organism) | Reaction Catalyzed | Relevance to Biosynthesis |

|---|---|---|---|

| Tyrosinase | Tyrosinase (Penicillium jensenii) | L-tyrosine → L-DOPA | Formation of the catechol precursor. |

| Flavin-dependent Monooxygenase | 4-hydroxyphenylacetate 3-hydroxylase (Acinetobacter baumannii) | 4-hydroxyphenylacetate → 3,4-dihydroxyphenylacetate | Hydroxylation of the aromatic ring. mdpi.com |

| Catechol-O-methyltransferase | MxSafC (Myxococcus sp.) | Methylation of catechol hydroxyl groups | Formation of the methoxy group. nih.gov |

| Catechol-O-methyltransferase | SafC | 4'-O-methylation of L-DOPA | Specific methylation at the 4-position. asm.org |

Identification of Natural Precursors and Intermediates

Based on the proposed biosynthetic pathways, several natural compounds can be identified as precursors and key intermediates in the formation of this compound.

Primary Precursors:

L-Tyrosine and L-Phenylalanine: These aromatic amino acids, derived from the shikimate pathway, are the fundamental building blocks. nih.govnih.gov Microbial pathways are known to convert L-phenylalanine to phenylacetic acid. researchgate.netnih.gov

Key Intermediates:

L-3,4-dihydroxyphenylalanine (L-DOPA): Formed by the hydroxylation of L-tyrosine, L-DOPA is a central intermediate containing the catechol ring structure. nih.gov

3,4-Dihydroxyphenylacetic acid (DOPAC): This compound is a critical intermediate that can be formed from L-DOPA. wikipedia.orgnih.gov It serves as the direct precursor for the methylation step.

Homovanillic acid (4-Hydroxy-3-methoxyphenylacetic acid): This is another important intermediate, which can be formed by the O-methylation of DOPAC. Some neuropathogenic bacteria have been shown to produce homovanillic acid from tyrosine. mdpi.com

3-Hydroxy-4-methoxyphenylacetic acid (Isohomovanillic acid): This is the immediate carboxylic acid precursor to the final ester. ontosight.ainih.gov

The following table outlines the likely precursors and intermediates in the proposed biosynthetic pathway.

| Compound | Role in Pathway | Plausible Origin |

|---|---|---|

| L-Tyrosine | Primary Precursor | Shikimate Pathway. nih.govnih.gov |

| L-Phenylalanine | Primary Precursor | Shikimate Pathway. wikipedia.org |

| L-DOPA | Intermediate | Hydroxylation of L-Tyrosine. |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Intermediate | Metabolism of L-DOPA. wikipedia.org |

| Homovanillic acid | Intermediate | O-methylation of DOPAC. mdpi.com |

| 3-Hydroxy-4-methoxyphenylacetic acid | Immediate Precursor | Hydroxylation and/or methylation of earlier intermediates. ontosight.ai |

Emerging Research Directions and Specialized Applications

Rational Design and Development of Novel Methyl 3-hydroxy-4-methoxyphenylacetate Analogues for Targeted Research

The core structure of this compound serves as a scaffold for the rational design of novel analogues with tailored biological activities. By modifying its functional groups, researchers can fine-tune the molecule's properties to interact with specific biological targets. The synthesis of derivatives, such as those incorporating different alkyl or aryl groups, can lead to compounds with enhanced potency or selectivity for various therapeutic areas. mdpi.com

The design of these analogues often involves computational modeling to predict their binding affinity to target proteins. For instance, modifications to the phenyl ring and the ester group can influence the compound's interaction with enzyme active sites or cellular receptors. The synthesis of resveratrol (B1683913) methoxy (B1213986) derivatives, for example, has shown that altering the methoxy group's position can significantly impact the compound's anti-platelet and anti-proliferative activities. mdpi.com This highlights the potential for creating a diverse library of this compound analogues for screening against a wide range of diseases.

A significant area of analogue development involves the synthesis of Schiff bases. These compounds, formed by the reaction of the phenolic aldehyde precursor of this compound (vanillin) with primary amines, have been investigated for their broad spectrum of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov The resulting di-Schiff base compounds have demonstrated high efficacy against various bacteria, indicating that similar derivatives of this compound could yield promising new therapeutic agents. researchgate.net

| Analogue Type | Structural Modification | Targeted Research Area | Potential Application |

|---|---|---|---|

| Schiff Base Derivatives | Reaction with various aromatic amines | Antimicrobial, Anticancer | Development of new antibiotics and chemotherapeutic agents |

| Methoxy-Substituted Derivatives | Alteration of the number and position of methoxy groups | Anti-platelet, Anti-proliferative | Cardiovascular and cancer therapeutics |

| Carboxamide Derivatives | Conversion of the ester to a carboxamide with N-substitution | Anticancer | Targeting specific cancer cell lines |

Integration into Advanced Material Science Research (e.g., Schiff Base Ester Derivatives for Thermochromism and Photochromism)

In the realm of material science, derivatives of this compound, particularly Schiff base esters, are gaining attention for their unique optical properties. Schiff bases derived from vanillin (B372448), a closely related compound, are known to exhibit thermochromism and photochromism, the ability to change color in response to heat and light, respectively. This makes them valuable components in the development of "smart" materials.

The synthesis of novel Schiff base esters from vanillin derivatives has been shown to yield compounds with potential applications in molecular switches, sensors, and optical data storage. These properties arise from the reversible isomerization of the azomethine (C=N) group within the Schiff base structure upon stimulation. The electronic and steric properties of the substituents on the aromatic rings can be modified to tune the color change and the stability of the different isomeric states.

For example, the incorporation of long alkyl chains into the structure of vanillin-derived Schiff bases can influence their liquid crystal properties, which are crucial for applications in display technologies. Furthermore, these compounds can be incorporated into polymer matrices to create functional materials with tunable optical responses. ijoer.com Research is ongoing to explore the full potential of Schiff base ester derivatives of this compound in the fabrication of advanced materials with dynamic and responsive characteristics.

Role as an Intermediate in Agrochemical Synthesis

While direct evidence for the use of this compound in the synthesis of commercial agrochemicals is limited, its structural relationship to vanillin and vanillic acid suggests its potential as a valuable intermediate. researchgate.netpensoft.net Vanillin and its derivatives are increasingly being explored as precursors for the development of novel pesticides due to their natural origin and potential for creating more environmentally benign products. researchgate.netdntb.gov.ua

The chemical structure of vanillin, with its reactive aldehyde and hydroxyl groups, allows for a variety of modifications to introduce bioactive motifs. researchgate.net Similarly, the functional groups of this compound, including the hydroxyl and ester moieties, provide synthetic handles for the construction of more complex molecules with pesticidal activity. For example, vanillin has been used to synthesize derivatives that act as fruit fly attractants, demonstrating the potential for creating targeted pest control solutions. orientjchem.org

Research into vanillic acid derivatives has also shown promise in developing new antimicrobial agents for crop protection. nih.gov Given that this compound is the methyl ester of 3-hydroxy-4-methoxyphenylacetic acid, it can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in the synthesis of various agrochemical compounds. The exploration of this compound as a building block in pesticide engineering represents a promising avenue for the creation of next-generation crop protection agents. researchgate.net

Applications in Chemoenzymatic Synthesis and Biocatalysis

The integration of enzymatic methods with traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful approach to producing complex bioactive molecules with high selectivity and efficiency. researchgate.netnih.govnih.gov this compound is a suitable candidate for such processes, where enzymes can be used to perform specific transformations on its structure that would be challenging to achieve through conventional chemistry.

Biocatalysis can be employed to introduce chirality, a critical feature for many pharmaceuticals, or to selectively modify one of the functional groups on the molecule. For instance, lipases could be used for the enantioselective hydrolysis of the ester group, providing access to chiral carboxylic acids that are valuable intermediates in drug synthesis. Oxidative enzymes could be used to further hydroxylate the aromatic ring, creating polyphenolic compounds with enhanced antioxidant or other biological activities.

The use of enzymes in organic synthesis is often more environmentally friendly than traditional chemical methods, as it typically involves milder reaction conditions and avoids the use of toxic reagents. monash.edu The chemoenzymatic synthesis of natural products and their analogues is a rapidly growing field, and compounds like this compound are poised to play a significant role as versatile starting materials. nih.govresearchgate.net

Investigations as a Potential Estrogen Receptor Modulator (Inferred from related structural isomers)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that can either activate or block the action of estrogen in different tissues, making them important for the treatment of hormone-sensitive cancers and osteoporosis. cymitquimica.comsigmaaldrich.com The structural features of this compound, particularly its phenolic hydroxyl group, suggest that it could potentially interact with estrogen receptors.

The estrogenic activity of a compound is highly dependent on its three-dimensional structure and the presence of specific pharmacophoric features that allow it to bind to the estrogen receptor. While there is no direct evidence of this compound acting as a SERM, studies on structurally related phenolic compounds have shown that subtle changes in the substitution pattern on the aromatic ring can lead to significant differences in estrogenic activity.

For example, the relative position of hydroxyl and other substituents on a phenyl ring can influence how the molecule fits into the ligand-binding pocket of the estrogen receptor. Therefore, it is plausible that this compound or its specifically designed analogues could exhibit SERM-like activity. Further in vitro and in vivo studies are necessary to investigate this potential and to determine if this compound could serve as a lead for the development of new SERMs.

Utilization in Biochemical Assay Development (e.g., as a reagent for oxidative enzymes)

In the field of biochemical assay development, there is a constant need for new substrates and reagents to study enzyme activity and to screen for potential inhibitors. The phenolic nature of this compound makes it a potential substrate for a variety of oxidative enzymes, such as laccases and peroxidases. mdpi.com These enzymes are involved in a wide range of biological processes, and assays to measure their activity are important for both basic research and industrial applications.

The oxidation of phenolic compounds by these enzymes often results in a colored product, which can be easily quantified using spectrophotometry. mdpi.com This would allow for the development of simple and robust assays to screen for inhibitors of these enzymes, which could have applications in areas such as drug discovery and environmental monitoring. The isomeric compound, Methyl 4-hydroxy-3-methoxyphenylacetate, has been shown to inhibit phosphotungstic acid precipitation assays, indicating the potential for this class of compounds to be used as reagents in various biochemical tests. cymitquimica.com

Furthermore, assays for measuring acetate (B1210297) levels are commercially available and are based on coupled enzyme reactions. sigmaaldrich.com As this compound contains an acetate moiety, it could potentially be used in the development of novel assays for esterase activity, where the release of acetate is measured. The versatility of its chemical structure makes this compound a promising tool for the development of new and improved biochemical assays.

| Research Area | Specific Application | Key Structural Feature | Potential Outcome |

|---|---|---|---|

| Rational Analogue Design | Scaffold for synthesizing targeted bioactive molecules | Phenolic hydroxyl, methoxy, and ester groups | Novel therapeutics with improved efficacy and selectivity |

| Advanced Material Science | Precursor for Schiff base esters with thermochromic and photochromic properties | Reactive phenolic hydroxyl group for Schiff base formation | Development of smart materials for sensors and optical devices |

| Agrochemical Synthesis | Intermediate for novel, potentially greener pesticides | Structural similarity to vanillin and vanillic acid | Sustainable crop protection solutions |

| Chemoenzymatic Synthesis | Substrate for biocatalytic transformations | Ester and hydroxyl groups amenable to enzymatic modification | Efficient and selective synthesis of complex molecules |

| Estrogen Receptor Modulation | Potential scaffold for SERM development | Phenolic hydroxyl group | New treatments for hormone-dependent diseases |

| Biochemical Assay Development | Substrate for oxidative enzymes and esterases | Phenolic ring and ester linkage | New tools for enzyme activity screening and diagnostics |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-hydroxy-4-methoxyphenylacetate, and how can reaction conditions be optimized?

- Methodological Answer : A documented synthesis involves refluxing an oxazolone intermediate with 10% sodium hydroxide solution, followed by oxidation with 28% hydrogen peroxide under controlled conditions (0°C, slow addition over 30 minutes). Reaction duration (6–12 hours) and temperature are critical for yield optimization .

- Key Considerations : Monitor pH and reaction progress via thin-layer chromatography (TLC) or HPLC. Purification typically involves recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., hydroxyl and methoxy groups at positions 3 and 4, respectively) .

- Mass Spectrometry (MS) : Verify molecular weight (182.173 g/mol) and fragmentation patterns .

- Melting Point : Compare observed values (e.g., 128°C) with literature data .

- Quality Control : Cross-reference with databases like PubChem (ID: 160562) or ChEMBL (ID: 1299652) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Stability : Stable under recommended storage (dry, 2–8°C). Avoid heat, moisture, and incompatible materials (strong acids/oxidizers) .

- Decomposition Risks : No hazardous decomposition products reported, but monitor for discoloration or precipitate formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point variations)?

- Methodological Answer : Discrepancies in boiling points (e.g., 371.3±27.0°C vs. other sources) may arise from measurement conditions (e.g., reduced pressure). Standardize protocols:

- Use calibrated equipment (e.g., micro-boiling point apparatus).

- Validate against NIST Chemistry WebBook data where available .

- Data Validation : Replicate experiments under controlled conditions and compare with peer-reviewed studies.

Q. What analytical strategies are recommended for detecting trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Detect and quantify impurities at ppm levels using reverse-phase C18 columns and gradient elution .

- GC-MS : Identify volatile byproducts (e.g., residual solvents) with headspace sampling .

- Reference Standards : Use certified reference materials (CRMs) for calibration .

Q. How should researchers address the lack of toxicological data for this compound in experimental design?

- Methodological Answer :

- Precautionary Measures : Assume acute toxicity until data is available. Use fume hoods, gloves (nitrile), and safety goggles .

- In Silico Tools : Predict toxicity via QSAR models (e.g., OECD Toolbox) or databases like ChEMBL .

Q. What strategies are effective for derivatizing this compound to enhance its analytical detectability?

- Methodological Answer :

- Silylation : Use BSTFA or TMCS to derivatize hydroxyl groups for GC-MS analysis.

- Fluorescent Tagging : Attach dansyl chloride for HPLC-fluorescence detection .

- Validation : Compare derivatized vs. underivatized compound recovery rates .

Safety and Compliance

Q. What first-aid protocols are recommended for accidental exposure during handling?

- Methodological Answer :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .

- Skin/Eye Contact : Rinse with water for 15 minutes; consult a physician .

Q. How should researchers design stability studies to assess degradation under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at elevated temperatures (40–60°C).

- Analytical Endpoints : Monitor degradation via HPLC and identify products using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.